N-(4-methoxyphenyl)thiazol-2-amine
Description
N-(4-Methoxyphenyl)thiazol-2-amine (CAS: 312915-05-2; molecular formula: C₁₀H₁₀N₂OS) is a thiazole derivative characterized by a 4-methoxyphenyl substituent at the 4-position of the thiazole ring. Its synthesis typically involves cyclization reactions between substituted acetophenones and thiourea, yielding moderate to high purity products (e.g., 92% yield in one study) .
Properties
CAS No. |
63615-92-9 |
|---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N2OS/c1-13-9-4-2-8(3-5-9)12-10-11-6-7-14-10/h2-7H,1H3,(H,11,12) |
InChI Key |
XWMUQGMCEASDNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Classical Two-Step Approach
The traditional Hantzsch method involves sequential α-halogenation of ketones followed by cyclization with thioureas. For N-(4-methoxyphenyl)thiazol-2-amine:
-
Step 1 : 4-Methoxyacetophenone is brominated using CuBr₂ in acetic acid at 80°C for 4 hours to yield α-bromo-4-methoxyacetophenone.
-
Step 2 : The α-bromo intermediate reacts with thiourea in ethanol under reflux (12 hours), achieving 72% yield after recrystallization.
Limitations : Requires isolation of lachrymatory α-bromo ketones, complicating scalability.
One-Pot α-Halogenation/Cyclization Methods
Copper(II) Bromide-Mediated Synthesis
A streamlined one-pot protocol eliminates intermediate isolation:
Iodine/Thiourea Trituration
An alternative one-pot method avoids metal catalysts:
-
Procedure : 4-Methoxyacetophenone, thiourea (2 equiv), and iodine (1 equiv) are triturated in ethanol at 70°C for 8 hours.
-
Yield : 68% after washing with Na₂S₂O₃ and recrystallization.
-
Advantage : Iodine serves dual roles as oxidant and halogen source.
Catalytic Oxidative Coupling Strategies
I₂/DMSO Catalytic System
A metal-free approach uses iodine and dimethyl sulfoxide (DMSO):
Acid-Additive Optimization
Incorporating p-toluenesulfonic acid (TsOH) enhances yields:
-
Modified Protocol : 20 mol% TsOH co-catalyst reduces side products (e.g., dithiazole thioethers).
-
Outcome : Yield increases from 76% to 84% under identical conditions.
Alternative Cyclocondensation Routes
Thiourea Derivatives and α-Tosyloxy Ketones
A tosyl chloride-mediated method avoids halogenated intermediates:
Microwave-Assisted Synthesis
Accelerated conditions reduce reaction times:
Industrial-Scale Production Considerations
Solvent and Reagent Optimization
Continuous Flow Reactors
Pilot-scale studies demonstrate:
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Hantzsch (Two-Step) | CuBr₂, reflux, 12 h | 72 | 95 | High reproducibility |
| One-Pot I₂/DMSO | I₂ (20 mol%), DMSO, 80°C, 12 h | 76 | 98 | Catalytic, no metal residues |
| Microwave-Assisted | 300 W, 20 min | 78 | 98 | Rapid synthesis |
| Tosylation Route | TsCl, K₂CO₃, 70°C, 6 h | 65 | 93 | Avoids halogenated intermediates |
Challenges and Limitations
-
Byproduct Formation : Dithiazole thioethers (e.g., 4a in Scheme 1) arise from excess thiourea, requiring careful stoichiometric control.
-
Solvent Waste : Ethanol and DMSO generate significant waste, necessitating solvent recovery systems for industrial adoption.
-
Catalyst Cost : CuBr₂ and I₂ increase production costs, though catalytic systems mitigate this .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-methoxyphenyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key analogs include:
- 4-(4-Chlorophenyl)thiazol-2-amine : Electron-withdrawing Cl group enhances electrophilicity.
- 4-(4-Nitrophenyl)thiazol-2-amine: Strong electron-withdrawing NO₂ group impacts reactivity and bioactivity.
- 4-(4-Fluorophenyl)thiazol-2-amine : Moderate electronegativity influences binding interactions.
- 4-Phenylthiazol-2-amine : Lacks substituents, serving as a baseline for comparison.
Physical Properties
*Melting point ranges reflect variability across synthesis conditions. The methoxyphenyl derivative exhibits intermediate thermal stability compared to nitro (high) and unsubstituted (low) analogs.
Spectroscopic Data
- ¹H NMR Shifts: this compound: Methoxy protons resonate at δ 3.65–3.85 ppm, while aromatic protons appear at δ 7.08–7.77 ppm . 4-(4-Chlorophenyl)thiazol-2-amine: Aromatic protons shift downfield (δ 7.32–7.64 ppm) due to Cl’s electronegativity . 4-(4-Nitrophenyl)thiazol-2-amine: Nitro groups cause significant deshielding (δ 8.72 ppm for NO₂-adjacent protons) .
¹³C NMR : The methoxy carbon in this compound appears at δ 56.41 ppm, distinct from nitro (δ 145–152 ppm) or chloro (δ 126–136 ppm) substituents .
Key Findings and Implications
- Electronic Effects : Methoxy groups enhance solubility and stabilize aromatic systems but may reduce electrophilic reactivity compared to nitro or chloro substituents.
- Biological Performance : Methoxyphenyl derivatives excel in anti-inflammatory contexts, whereas halogenated analogs are preferred for antimicrobial applications.
- Synthetic Flexibility : The methoxyphenyl moiety is compatible with diverse functionalization strategies, including Schiff base formation and triazole conjugation .
Notes on Data Variability
Discrepancies in reported yields (e.g., 72–92% for methoxyphenyl derivatives) and melting points likely arise from differences in synthetic protocols (e.g., reflux time, catalysts) or purification methods . Consistent characterization using NMR, HRMS, and elemental analysis is critical for accurate comparisons.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
